3-(2-Furyl)-DL-alanine methyl ester
Description
Properties
CAS No. |
127090-56-6 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3 |
InChI Key |
RGZJZYPBZXARCU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC=CO1)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CO1)N |
Synonyms |
2-FURANALANINE METHYL ESTER |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Arylalanine Esters
Key Compounds :
Structural Insights :
- Aromatic vs. Heteroaromatic Groups: The 2-furyl group in furalaxyl confers distinct electronic properties compared to pyridyl (3-Pyridyl-DL-alanine) or phenyl (benalaxyl) groups.
- Ester Group Flexibility : Methyl esters (furalaxyl, metalaxyl) are more lipophilic than ethyl esters (3-Pyridyl-DL-alanine ethyl ester), affecting bioavailability and degradation rates .
Derivatives with Modified Backbones
- 3-(2-Furyl)acrylate Monosaccharide Esters: These compounds replace the alanine backbone with monosaccharides. While they exhibit weak antibacterial activity, their antifungal potency is notable, especially against Candida spp. .
- Menthyloxycarbonyl Derivatives : Compared to furyl-acrylate esters, menthyl-based analogs (e.g., compound IIe) show enhanced antibacterial activity due to increased hydrophobicity and membrane disruption .
Antifungal Activity
- Furalaxyl : Effective against Phytophthora and Pythium spp. by inhibiting RNA polymerase in oomycetes. Its EC₅₀ values range from 0.1–1.0 µg/mL, outperforming older phenylamide fungicides .
- Metalaxyl : A racemic mixture (DL-form) with systemic action; the D-isomer (metalaxyl-M) is 10–100× more active than the L-form .
Antimicrobial Limitations
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